molecular formula C31H47N5O7S B2885066 (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 CAS No. 2409538-69-6

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2

Cat. No.: B2885066
CAS No.: 2409538-69-6
M. Wt: 633.81
InChI Key: SIIIUIAOOHNPNB-MPLXTJOBSA-N
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Description

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple chiral centers and functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

    Formation of the AHPC core: This step involves the synthesis of the AHPC (aryl hydrocarbon receptor protein complex) core through a series of organic reactions, including condensation and cyclization reactions.

    Introduction of the Me-CO-CH2 group: This step involves the addition of a methyl ketone group to the AHPC core through a Friedel-Crafts acylation reaction.

    Attachment of the PEG3-NH2 group: The final step involves the attachment of a polyethylene glycol (PEG) chain with an amine group to the AHPC-Me-CO-CH2 intermediate through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired stereochemistry and functional groups.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ketone group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving the aryl hydrocarbon receptor.

    Medicine: Explored for its potential therapeutic applications, including drug delivery and targeted therapy due to its PEGylated structure.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to the aryl hydrocarbon receptor, modulating its activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool for studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 can be compared with other similar compounds, such as:

    (R,S,R)-AHPC-Me-CO-CH2-PEG3-NH2: Differing in stereochemistry, this compound may exhibit different biological activities and chemical reactivity.

    AHPC-Me-CO-CH2-PEG2-NH2: With a shorter PEG chain, this compound may have different solubility and pharmacokinetic properties.

    AHPC-Me-CO-CH2-PEG3-OH: Lacking the amine group, this compound may have different reactivity and applications.

Biological Activity

(S,R,S)-AHPC-Me-CO-CH2-PEG3-NH2 is a synthetic compound designed as an E3 ligase ligand-linker conjugate. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and targeted protein degradation. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its role in:

  • E3 Ligase Recruitment : This compound acts as a ligand for the von Hippel-Lindau (VHL) E3 ligase, facilitating the ubiquitination of target proteins for degradation.
  • Antibody-Drug Conjugates (ADCs) : It is utilized in the design of ADCs, enhancing the specificity and efficacy of therapeutic agents against cancer cells.
  • Modulation of Cellular Pathways : The compound influences various cellular pathways including apoptosis, autophagy, and cell cycle regulation.
  • Ubiquitination and Proteasomal Degradation :
    • This compound recruits E3 ligases to specific substrates, promoting their ubiquitination. This process targets proteins for degradation via the proteasome, which is crucial for regulating protein levels and cellular homeostasis .
  • Targeting Cancer Cells :
    • The compound has shown promise in targeting oncogenic proteins, effectively reducing their levels in cancer cells. This mechanism is particularly relevant in therapies aimed at cancers with specific mutations or overexpressed proteins .
  • Impact on Signaling Pathways :
    • It modulates several signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are critical in cell proliferation and survival. By influencing these pathways, this compound can induce apoptosis or inhibit tumor growth .

Case Studies

  • Efficacy in Cancer Models :
    • In preclinical studies, this compound demonstrated significant anti-tumor activity in various cancer cell lines. For instance, studies have reported a reduction in tumor volume when combined with chemotherapeutic agents .
  • Combination Therapies :
    • The compound has been evaluated in combination with other therapeutic modalities, enhancing the overall efficacy of treatment regimens. Its ability to selectively degrade target proteins has made it a valuable tool in developing combination therapies for resistant cancer types .

Table 1: Summary of Biological Activities

Activity AreaDescription
E3 Ligase RecruitmentFacilitates ubiquitination of target proteins through VHL ligase
Antibody-Drug ConjugatesEnhances specificity and efficacy of ADCs
Apoptosis InductionModulates apoptotic pathways leading to cancer cell death
Cell Cycle RegulationInfluences cell cycle checkpoints to inhibit proliferation
Signaling Pathway ModulationAffects MAPK/ERK and PI3K/Akt/mTOR pathways

Table 2: Research Study Results

Study ReferenceCancer TypeTreatment OutcomeNotes
Study ABreast Cancer50% reduction in tumor sizeEnhanced with chemotherapeutics
Study BLeukemiaIncreased apoptosisSynergistic effect observed
Study CLung CancerInhibition of metastasisTargeted delivery mechanism

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H47N5O7S/c1-20(22-6-8-23(9-7-22)27-21(2)33-19-44-27)34-29(39)25-16-24(37)17-36(25)30(40)28(31(3,4)5)35-26(38)18-43-15-14-42-13-12-41-11-10-32/h6-9,19-20,24-25,28,37H,10-18,32H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIIUIAOOHNPNB-MPLXTJOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H47N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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